(4-CHLOROTHIAZOL-2-YL)METHANAMINE

Description

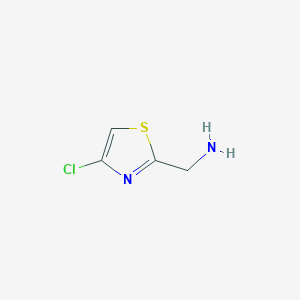

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c5-3-2-8-4(1-6)7-3/h2H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZAYSYKSAYVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519240-83-5 | |

| Record name | 1-(4-chloro-1,3-thiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies Utilizing 4 Chlorothiazol 2 Yl Methanamine

Reactivity of the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a potent nucleophile and a versatile handle for a variety of chemical modifications. Its reactivity is central to the construction of new carbon-nitrogen and carbon-heteroatom bonds, facilitating the synthesis of amides, ureas, thioureas, imines, and larger heterocyclic systems.

Acylation Reactions (e.g., amide formation)

The primary amine of (4-CHLOROTHIAZOL-2-YL)METHANAMINE readily undergoes acylation reactions with a variety of acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. This reaction is a fundamental transformation for introducing a wide range of substituents and building molecular complexity. The reaction typically proceeds under standard conditions, often in the presence of a base to neutralize the hydrogen halide byproduct.

For instance, the reaction of this compound with an acyl chloride, like benzoyl chloride, in a suitable solvent such as dichloromethane (B109758) and in the presence of a base like triethylamine, yields the corresponding N-((4-chlorothiazol-2-yl)methyl)benzamide. The general scheme for this transformation is depicted below:

Scheme 1: General Acylation of this compound

A variety of acylating agents can be employed, leading to a diverse library of amide derivatives. The choice of the acylating agent allows for the introduction of various functionalities, including aliphatic, aromatic, and heterocyclic moieties.

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-((4-chlorothiazol-2-yl)methyl)acetamide | Pyridine, 0 °C to rt |

| Benzoyl chloride | N-((4-chlorothiazol-2-yl)methyl)benzamide | Triethylamine, CH2Cl2, rt |

| 4-Chlorobutanoyl chloride | N-(benzothiazol-2-yl)-4-chlorobutanamide | NaHCO3, CH2Cl2, rt |

This table presents representative examples of acylation reactions.

Alkylation and Arylation Reactions

The nitrogen atom of the aminomethyl group can be alkylated or arylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding a mixture of products. wikipedia.orgmasterorganicchemistry.com However, by carefully controlling the reaction conditions and the stoichiometry of the reactants, selective mono-alkylation can be achieved. Catalytic methods, for instance using mixed oxides at room temperature, have been shown to be effective for the selective N-alkylation of amines by alkyl halides. researchgate.net

N-arylation of the aminomethyl group can be accomplished through various modern cross-coupling methodologies, such as the Buchwald-Hartwig amination or Ullmann condensation. These reactions typically involve a transition metal catalyst, such as palladium or copper, and a suitable ligand to facilitate the formation of the carbon-nitrogen bond with an aryl halide or triflate. nih.govorganic-chemistry.org

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

| N-Alkylation | Alkyl Halide (e.g., Benzyl bromide) | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | Secondary Amine |

| N-Arylation | Aryl Halide (e.g., Bromobenzene) | Pd or Cu catalyst, Ligand, Base | Secondary Arylamine |

This table provides a general overview of N-alkylation and N-arylation reactions.

Condensation Reactions for Imine Formation

The primary aminomethyl group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. mdpi.com

The formation of the C=N double bond in the imine product provides a new site for further chemical transformations, such as reduction to a secondary amine or addition of nucleophiles. The reaction is generally reversible and can be driven to completion by removing water from the reaction mixture.

| Carbonyl Compound | Product (Imine) | Catalyst/Conditions |

| Benzaldehyde | N-((4-chlorothiazol-2-yl)methyl)-1-phenylmethanimine | Acid catalyst (e.g., p-TsOH), Toluene, Dean-Stark trap |

| Acetone | N-((4-chlorothiazol-2-yl)methyl)propan-2-imine | Acid catalyst, rt |

This table illustrates representative condensation reactions for imine formation.

Urea (B33335) and Thiourea (B124793) Derivative Synthesis

The aminomethyl group readily reacts with isocyanates and isothiocyanates to produce the corresponding urea and thiourea derivatives. These reactions are generally high-yielding and proceed under mild conditions, often at room temperature in a suitable solvent. nih.govijarbs.comnih.gov The resulting urea and thiourea moieties can participate in hydrogen bonding and have been explored for their potential in various applications.

The synthesis involves the nucleophilic attack of the primary amine on the electrophilic carbon atom of the isocyanate or isothiocyanate. A wide range of substituted ureas and thioureas can be synthesized by varying the substituent on the isocyanate or isothiocyanate reactant. nih.govnih.gov

| Reagent | Product Type | General Reaction Conditions |

| Phenyl isocyanate | N-((4-chlorothiazol-2-yl)methyl)-N'-phenylurea | THF, rt |

| Allyl isothiocyanate | 1-allyl-3-((4-chlorothiazol-2-yl)methyl)thiourea | Ethanol (B145695), reflux |

| 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-((4-chlorothiazol-2-yl)methyl)urea | Dioxane, rt |

This table showcases the synthesis of urea and thiourea derivatives.

Heterocycle Annulation via Aminomethyl Group (e.g., pyrazoline incorporation)

The aminomethyl group can act as a dinucleophile in cyclocondensation reactions to form new heterocyclic rings. A notable example is the synthesis of pyrazoline derivatives. While direct reaction with α,β-unsaturated ketones might be complex, a common strategy involves the initial formation of a hydrazone which then undergoes an intramolecular Michael addition. nih.govchim.it

Alternatively, the aminomethyl group can be transformed into a hydrazine (B178648) derivative, which can then react with 1,3-dicarbonyl compounds or their equivalents to construct a pyrazole (B372694) ring. For instance, reaction with an α,β-unsaturated ketone can lead to the formation of a pyrazoline ring through a condensation-cyclization sequence. rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound (as a hydrazine derivative) | α,β-Unsaturated Ketone (e.g., Chalcone) | Acid or Base catalyst, Solvent (e.g., Ethanol) | Pyrazoline derivative |

| This compound | 1,3-Diketone (e.g., Acetylacetone) | Acid catalyst, Reflux | Dihydropyrimidine or related heterocycle |

This table outlines general strategies for heterocycle annulation.

Reactivity of the Chlorine Atom on the Thiazole (B1198619) Ring

The chlorine atom at the 4-position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring, particularly the nitrogen and sulfur atoms, activates the C4-position towards attack by nucleophiles. This allows for the displacement of the chlorine atom by a variety of nucleophiles, providing a powerful method for further functionalization of the thiazole core. researchgate.netnih.gov

The ease of this substitution is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as thiolates, alkoxides, and amines, can readily displace the chlorine atom. The presence of activating groups on the thiazole ring can further enhance the rate of substitution. This reactivity is a key strategy for introducing diverse substituents at the 4-position of the thiazole ring, leading to a wide range of derivatives with tailored properties. nih.govresearchgate.net

| Nucleophile | Product | General Conditions |

| Sodium methoxide | (4-methoxythiazol-2-yl)methanamine | Methanol, Reflux |

| Thiophenol | (4-(phenylthio)thiazol-2-yl)methanamine | Base (e.g., K2CO3), DMF, Heat |

| Aniline | N-phenyl-2-(aminomethyl)thiazol-4-amine | High temperature or catalyst |

This table details representative nucleophilic substitution reactions on the 4-chlorothiazole (B1590448) ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing halogenated aromatic and heteroaromatic rings. In the context of the this compound scaffold, the chlorine atom at the C4 position can be displaced by a nucleophile. However, due to the electron-rich nature of the thiazole ring, direct substitution at this position typically requires activation by electron-withdrawing groups or occurs with highly activated nucleophiles under specific conditions.

A more common and synthetically valuable application of this scaffold involves the aminomethyl group's precursor, the 2-aminothiazole (B372263) core, acting as a nucleophile. In the synthesis of Dasatinib, a crucial step involves the nucleophilic substitution of a chlorine atom on an electron-deficient pyrimidine (B1678525) ring by the 2-amino group of a thiazole derivative. chemicalbook.comgoogle.com For instance, intermediates like 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide are coupled with 4,6-dichloro-2-methylpyrimidine. chemicalbook.comresearchgate.net In this reaction, the exocyclic amino group at the C2 position of the thiazole attacks one of the chloro-substituted carbons of the pyrimidine ring, displacing the chloride ion to form a new C-N bond. This transformation is a classic example of an SNAr reaction, driven by the electron-deficient nature of the chloropyrimidine ring.

The primary amine of this compound itself is a potent nucleophile and can participate in substitution reactions. However, in many synthetic sequences, it is the 2-amino group of the parent thiazole that is utilized prior to the elaboration of the C2-substituent, or the aminomethyl group is protected (e.g., as a Boc-carbamate) to prevent it from interfering with subsequent reactions. google.com

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution Involving 2-Aminothiazole Scaffolds

| Reactants | Nucleophile Source | Coupling Partner Example | Base | Solvent | Reference |

| 2-Aminothiazole derivative | Exocyclic NH2 at C2 | 4,6-Dichloro-2-methylpyrimidine | Organic tertiary amine (e.g., DIPEA, TEA) or inorganic base (e.g., K2CO3) | Aprotic polar solvent (e.g., THF, DMF, NMP) | google.comresearchgate.netgoogleapis.com |

| 2-Aminothiazole-5-carboxamide | Exocyclic NH2 at C2 | 2-Methyl-4,6-dichloropyrimidine | Strong base (e.g., KH) | Aprotic solvent (e.g., THF) | google.com |

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C4 position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the chloro-heterocycle with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. researchgate.netnih.gov While direct examples with this compound are not prevalent in readily available literature, the coupling of other heteroaryl chlorides is well-established. researchgate.net The reaction typically requires a palladium(0) catalyst, generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand (e.g., PPh₃, or more specialized bulky, electron-rich ligands like XPhos for less reactive chlorides). A base is essential to activate the boronic acid for transmetalation. nih.gov For a substrate like this compound, the aminomethyl group would likely require protection to prevent coordination with and deactivation of the palladium catalyst.

Sonogashira Coupling: This reaction couples the chloro-heterocycle with a terminal alkyne to create an alkynyl-substituted thiazole. nih.govnih.gov The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. nih.govresearchgate.net This method provides a direct route to introducing sp-hybridized carbon substituents at the C4 position.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the chloro-heterocycle with a primary or secondary amine. google.com This would be a method to synthesize 4-amino-substituted derivatives from this compound. The process requires a palladium catalyst, a suitable phosphine ligand (such as BINAP or XPhos), and a base. google.comnih.gov

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling of Heteroaryl Chlorides

| Reaction Type | Coupling Partner | Typical Catalysts/Ligands | Typical Base | Reference |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ or Pd₂(dba)₃ with ligands like PPh₃, PCy₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | nih.govresearchgate.net |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂/CuI | Et₃N, piperidine | nih.govnih.gov |

| Buchwald-Hartwig | R¹R²NH | Pd(OAc)₂ or Pd₂(dba)₃ with ligands like BINAP, Xantphos, XPhos | NaOtBu, Cs₂CO₃ | google.comfrontiersin.org |

Metal-Mediated Transformations

Direct functionalization of the thiazole nucleus can be achieved through metal-mediated transformations, most notably through directed ortho-metalation (DoM) via lithiation. This strategy involves the deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form an organolithium intermediate. This intermediate can then be quenched with various electrophiles.

For the this compound scaffold, the most acidic proton is expected to be at the C5 position. The directing effect of the ring sulfur and nitrogen atoms, combined with the inductive effect of the C4-chloro group, would stabilize the resulting C5-lithiated species. Research on related chloropyridines has shown that regioselective lithiation can be achieved, often ortho to the halogen atom, using reagents like LDA at low temperatures. researchgate.netfishersci.co.uk A similar regioselective deprotonation at C5 would be anticipated for 4-chlorothiazoles.

Once formed, the C5-lithiated thiazole is a powerful nucleophile that can react with a wide range of electrophiles, such as:

Aldehydes and ketones (to form alcohols)

Carbon dioxide (to form a carboxylic acid)

Alkyl halides (for alkylation)

Disulfides (for thiolation)

This approach offers a regioselective pathway to C5-functionalized derivatives that complements the C4-functionalization possible through cross-coupling or SNAr reactions.

Regioselective Functionalization of the Thiazole Nucleus

The synthetic utility of this compound is greatly enhanced by the ability to selectively functionalize different positions on the molecule.

C4-Position: The chloro-substituent serves as a handle for functionalization primarily through palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.) to introduce new carbon or heteroatom substituents. researchgate.net

C5-Position: This position is the most likely site for electrophilic attack following regioselective deprotonation (metalation) with a strong base like LDA or n-BuLi. researchgate.net This allows for the introduction of a wide variety of functional groups via reaction with electrophiles.

C2-Aminomethyl Group: The primary amine is inherently nucleophilic and is the key site for building conjugates and hybrid molecules. It readily undergoes acylation with carboxylic acids, acyl chlorides, or activated esters to form stable amide bonds. nih.govnih.gov It can also be alkylated or used in reductive amination reactions.

This differential reactivity allows for a stepwise and controlled elaboration of the thiazole scaffold, enabling the synthesis of complex molecular architectures.

Table 3: Summary of Regioselective Functionalization Strategies

| Position | Reaction Type | Reagents | Resulting Functionalization | Reference |

| C4 | Palladium-Catalyzed Cross-Coupling | Pd catalyst, ligand, base, coupling partner | Aryl, vinyl, alkynyl, amino groups | google.comresearchgate.netnih.gov |

| C5 | Metalation-Electrophilic Quench | Strong base (LDA, n-BuLi), then electrophile (e.g., CO₂, RCHO) | Carboxylic acid, alcohol, alkyl groups | researchgate.netfishersci.co.uk |

| C2-NH₂ | Acylation / Amide Coupling | Carboxylic acid + coupling agent (EDC, HOBt) | Amide conjugates | nih.govnih.gov |

Synthesis of Conjugates and Hybrid Molecules Incorporating the Thiazole Scaffold

The 2-aminothiazole core is a recognized pharmacophore found in numerous biologically active compounds. mdpi.combachem.com The this compound building block is particularly well-suited for creating conjugates and hybrid molecules, primarily by leveraging the reactivity of the primary aminomethyl group.

The most common strategy for creating such hybrids is through the formation of an amide bond. The aminomethyl group can be coupled with a carboxylic acid moiety from another molecule of interest (e.g., another pharmacophore, a linker, or a solubilizing group). This amide bond formation is typically facilitated by standard peptide coupling reagents. The use of activating agents is necessary because the direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction. nih.gov

Common coupling systems include:

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.govnih.gov

Phosphonium salts (e.g., BOP, PyBOP).

Uronium/Guanidinium salts (e.g., HATU, HBTU).

This approach has been used to synthesize a wide variety of thiazole-containing hybrids, including molecules with potential antimicrobial and anticancer activities. nih.govnih.gov The synthesis of Dasatinib itself is a prime example of creating a complex hybrid molecule where a substituted thiazole is linked to a pyrimidine and a piperazine-ethanol moiety. chemicalbook.com

Table 4: Common Reagents for Amide Conjugate Synthesis

| Coupling Reagent Class | Examples | Additive (Optional) | Key Feature | Reference |

| Carbodiimides | EDC, DCC, DIC | HOBt, HOAt | Widely used, generates urea byproduct | nih.govnih.gov |

| Uronium/Guanidinium | HATU, HBTU | - | High efficiency, rapid coupling | nih.gov |

| Phosphonium | BOP, PyAOP, PyBOP | - | Effective for hindered couplings |

Advanced Analytical Characterization of this compound Unfeasible Due to Lack of Available Data

A thorough investigation into the scientific literature and chemical databases for analytical data on the compound this compound has revealed a significant lack of available information. Despite extensive searches for its synthesis and characterization, specific experimental data required for a detailed analysis of its spectroscopic and spectrometric properties could not be located.

The inquiry sought to build a comprehensive article structured around the advanced analytical methodologies used for the characterization of this specific thiazole derivative. The intended focus was on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry. However, the search results did not yield any publications or database entries containing the necessary ¹H NMR, ¹³C NMR, 2D NMR, IR, or mass spectra for this compound.

While information is available for structurally related compounds—such as those with a chloro-substituted phenyl group attached to the thiazole ring, or with the chloro and methanamine groups at different positions—this data is not applicable for the specific structural isomer requested. For instance, data exists for compounds like (2-(4-chlorophenyl)thiazol-4-yl)methanamine and 2-amino-4-chlorothiazole. labsolu.canih.gov Using analytical data from different molecules to describe this compound would be scientifically inaccurate and misleading.

The creation of a scientifically sound and detailed article as per the requested outline is contingent on the availability of primary research data. Without access to peer-reviewed studies detailing the synthesis and subsequent analytical characterization of this compound, it is not possible to provide the specific chemical shifts, vibrational frequencies, or fragmentation patterns that would form the core of the requested scientific article.

Therefore, the sections on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Two-Dimensional NMR Techniques, Infrared (IR) Spectroscopy, and Mass Spectrometry for this compound cannot be populated with the required detailed and accurate research findings at this time.

Advanced Analytical Methodologies for Characterization in Research

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are fundamental for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Gas Chromatography (GC) and its combination with mass spectrometry (GC-MS) are suitable for the analysis of volatile and thermally stable compounds. In the study of thiazole (B1198619) derivatives, GC-MS is employed for structural elucidation through the analysis of fragmentation patterns. mdpi.com The mass spectrum provides a molecular fingerprint, where the fragmentation of the parent ion into smaller, characteristic ions helps to piece together the compound's structure. mdpi.com

For example, the mass spectral analysis of a thiazolo[3,2-a]pyrimidine derivative showed a molecular ion peak (M⁺) at m/z 292, which was the most abundant peak (100% relative intensity), along with a series of fragment ions that helped to confirm its structure. mdpi.com

Table 3: Illustrative GC-MS Fragmentation Data for a Thiazole Derivative

| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Relative Intensity (%) |

|---|---|---|

| 17b | 292 (100%) | 284 (59), 277 (23), 265 (21), 256 (63), 246 (32), 231 (25), 202 (44) |

Data represents the fragmentation pattern for 7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one. mdpi.com

GC-MS is also a valuable tool for analyzing reaction mixtures. In a study on the synthesis of benzothiazoles, GC-MS was used to determine the product ratio of thiazole to thiazoline (B8809763) under various solvent conditions, demonstrating how the reaction medium can influence the outcome. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of a wide range of compounds, including thiazole derivatives. It is particularly valued for its ability to determine the purity of a synthesized compound with high precision and accuracy. researchgate.netnih.gov

A typical setup for analyzing aminothiazoles involves a reverse-phase HPLC system with UV detection. nih.gov For instance, a method developed for a novel aminothiazole utilized a C18 column with an isocratic mobile phase composed of acetonitrile (B52724) and an aqueous buffer, with detection at a specific UV wavelength. nih.gov The retention time of the analyte is a key identifier under specific conditions, and the peak area is proportional to its concentration, allowing for quantification. nih.gov The method's reliability is established by determining its limit of detection (LOD) and limit of quantification (LOQ). nih.gov

Table 4: Typical HPLC-UV Conditions for Aminothiazole Analysis

| Parameter | Specification |

|---|---|

| Technique | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) nih.gov |

| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) nih.gov |

| Mobile Phase | 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection Wavelength | 272 nm nih.gov |

Conditions sourced from a validated method for a novel aminothiazole (21MAT). nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used in synthetic chemistry to monitor the progress of reactions. libretexts.org In the synthesis of thiazole-based derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. acs.org The process involves spotting the reaction mixture onto a TLC plate (commonly silica (B1680970) gel) and developing it with an appropriate solvent system. acs.org Visualization under UV light or with chemical stains reveals the separated components as distinct spots. acs.orgacs.org

A standard practice is to use a three-lane spotting pattern on the TLC plate: one lane for the starting material (reactant), one for the reaction mixture, and a central "co-spot" lane containing both the reactant and the mixture. libretexts.org The reaction is considered complete when the spot corresponding to the limiting reactant disappears from the reaction mixture lane, and a new spot, corresponding to the product, appears with a different retention factor (Rf). libretexts.org This straightforward technique is invaluable for making real-time decisions in the laboratory, such as determining when to stop a reaction or proceed with purification. thieme.de

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S) in a compound. This analysis provides a direct way to verify the empirical formula of a newly synthesized molecule. nih.gov The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. A close match between the found and calculated values provides strong evidence for the compound's elemental composition and purity. mdpi.com

In the characterization of various thiazole derivatives, elemental analysis is a standard procedure used alongside spectroscopic methods to confirm the final structure. mdpi.comnih.gov The results are typically presented as "Calculated" versus "Found" percentages, and a high degree of agreement between these values is required to validate the synthesis. nih.govmdpi.com

Table 5: Representative Elemental Analysis Data for Thiazole Derivatives

| Compound | Molecular Formula | Analysis | % C | % H | % N |

|---|---|---|---|---|---|

| 17b | C₁₂H₁₂N₄OS₂ | Calculated | 49.30 | 4.14 | 19.16 |

| Found | 49.45 | 4.05 | 19.02 | ||

| 19a | C₁₄H₁₂N₄S₂ | Calculated | 55.98 | 4.03 | 18.65 |

| Found | 55.87 | 3.87 | 18.58 | ||

| 19b | C₁₄H₁₃N₅S | Calculated | 59.34 | 4.62 | 24.72 |

| Found | 59.17 | 4.55 | 24.60 |

Data sourced from a study on the synthesis of novel thiazole derivatives. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

For a compound like (4-CHLOROTHIAZOL-2-YL)METHANAMINE, X-ray crystallographic analysis would provide critical insights into the planarity of the thiazole ring, the orientation of the chloromethylamine substituent, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. This information is fundamental for structure-activity relationship (SAR) studies and for the rational design of new molecules with desired properties.

Although specific crystallographic data for the title compound is not available, the table below illustrates the type of information that would be obtained from such an analysis, based on data for a related thiazole derivative, 2,2-dichloro-N-methyl-N-(4-p-tolylthiazol-2-yl)acetamide. researchgate.net

Table 1: Representative Crystallographic Data for a Thiazole Derivative

| Parameter | Value |

| Empirical Formula | C₁₃H₁₂Cl₂N₂OS |

| Formula Weight | 329.22 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 30.2415(19) |

| b (Å) | 6.0253(4) |

| c (Å) | 7.8933(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1438.27(17) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.518 |

| Absorption Coefficient (mm⁻¹) | 0.65 |

| F(000) | 680 |

| Data for 2,2-dichloro-N-methyl-N-(4-p-tolylthiazol-2-yl)acetamide. researchgate.net |

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the compound, which can often be a challenging and rate-limiting step in the characterization process. nih.gov

Without experimental data for this compound, any discussion of its solid-state structure remains speculative. The scientific community awaits further research that may include the crystallographic characterization of this compound, which would undoubtedly contribute to a more complete understanding of its chemical nature.

Theoretical and Computational Investigations on 4 Chlorothiazol 2 Yl Methanamine

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic landscape of (4-chlorothiazol-2-yl)methanamine. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties with a high degree of accuracy.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until these forces are negligible.

A key feature of this compound is the rotational freedom around the single bond connecting the aminomethyl group to the thiazole (B1198619) ring. This rotation gives rise to different spatial arrangements, or conformations, each with a distinct energy. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers. The relative energies of these conformers are often determined by a combination of steric hindrance and electronic interactions.

The potential energy surface of the C-C bond rotation can be scanned to identify the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between them. The results of a hypothetical conformational analysis are presented in the table below, where the dihedral angle N-C-C-N defines the rotation of the aminomethyl group relative to the thiazole ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 2.5 | Eclipsed |

| 60° | 0.0 | Staggered (Gauche) |

| 120° | 2.8 | Eclipsed |

| 180° | 0.2 | Staggered (Anti) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the aminomethyl group due to its lone pair of electrons, making this site nucleophilic. The LUMO, on the other hand, is likely to be distributed over the thiazole ring, particularly influenced by the electronegative chlorine atom and the sulfur atom, rendering the ring system susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. libretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. libretexts.org The ESP map is color-coded to indicate different regions of charge: red typically represents areas of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor). Green and yellow represent intermediate potentials.

For this compound, the ESP map would be expected to show a region of high electron density (red) around the electronegative chlorine and nitrogen atoms. The lone pair of electrons on the aminomethyl nitrogen would create a particularly strong negative potential. Conversely, the hydrogen atoms of the aminomethyl group and the hydrogen atom on the thiazole ring would exhibit a positive electrostatic potential (blue), making them susceptible to interaction with nucleophiles. The ESP map provides a valuable tool for predicting non-covalent interactions and the sites of electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed steps of a chemical reaction, known as the reaction mechanism. By mapping out the energy changes that occur as reactants are converted into products, chemists can gain a deeper understanding of the factors that control reaction rates and outcomes.

A key concept in reaction mechanism studies is the transition state, which is the highest energy point along the reaction pathway connecting reactants and products. savemyexams.comsavemyexams.com The transition state represents a fleeting molecular configuration where bonds are in the process of being broken and formed. savemyexams.comsavemyexams.com Computationally, a transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

The characterization of a transition state is typically confirmed by a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads to the formation of products. For a hypothetical nucleophilic substitution reaction at the carbon atom of the aminomethyl group of this compound, computational methods could be used to locate the transition state and analyze its geometry and electronic structure.

A reaction pathway energy profile, also known as a reaction coordinate diagram, illustrates the energy of the system as a function of the reaction progress. savemyexams.comsavemyexams.comchemguide.co.uk It provides a visual representation of the energetics of a reaction, including the relative energies of the reactants, products, any intermediates, and the transition states that separate them. savemyexams.comsavemyexams.comchemguide.co.uk The height of the energy barrier from the reactants to the transition state is the activation energy, which is a critical factor in determining the reaction rate.

For a proposed reaction involving this compound, computational methods can be used to calculate the energies of all stationary points along the reaction pathway. This allows for the construction of a detailed energy profile. For example, in a hypothetical two-step reaction, the profile would show the energy of the reactants, the first transition state, the intermediate, the second transition state, and the final products. This level of detail is crucial for understanding the feasibility of a proposed mechanism and for predicting the major products of a reaction.

Table 3: Hypothetical Relative Energies for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.6 |

| Transition State 2 | +10.8 |

| Products | -12.4 |

In Silico Prediction of Spectroscopic Data

The in silico prediction of spectroscopic data is a powerful tool in modern chemistry, allowing for the theoretical determination of molecular properties before or in conjunction with experimental synthesis and analysis. These computational methods, primarily rooted in quantum mechanics, can provide detailed insights into the relationships between a molecule's structure and its spectroscopic signatures.

Computational NMR Chemical Shift Prediction

The prediction of NMR spectra through computational means is a well-established technique that aids in structure elucidation and verification. The standard approach involves the use of Density Functional Theory (DFT), a computational method that calculates the electronic structure of atoms, molecules, and solids.

For a molecule like this compound, the process would typically involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). The choice of functional and basis set is crucial for obtaining accurate results and is often guided by previous studies on similar molecular structures.

NMR Chemical Shift Calculation: Once the optimized geometry is obtained, the NMR chemical shifts for the active nuclei (¹H and ¹³C) are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this purpose. The calculations would be performed using the same level of theory (functional and basis set) as the geometry optimization.

Data Referencing and Presentation: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts would be presented in a data table, correlating each predicted value to a specific proton or carbon atom in the this compound molecule.

Although no specific data exists for the target compound, studies on related thiazole and benzothiazole (B30560) derivatives have demonstrated a good correlation between DFT-calculated and experimental NMR chemical shifts. uq.edu.aunih.gov These studies often analyze the effect of different substituents on the chemical shifts of the heterocyclic ring and its side chains.

Hypothetical Data Table for Computational ¹H and ¹³C NMR Chemical Shifts:

| Atom Number | Atom Type | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C2 | C | - | Value |

| C4 | C | - | Value |

| C5 | C | Value | Value |

| CH₂ | C | Value | Value |

| NH₂ | N | Value | - |

| H5 | H | Value | - |

| CH₂-H | H | Value | - |

| NH₂-H | H | Value | - |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Vibrational Frequency Calculations (IR)

Computational vibrational analysis is instrumental in interpreting and assigning the bands observed in an experimental IR spectrum. Similar to NMR prediction, this is typically performed using DFT methods.

The computational workflow for predicting the IR spectrum of this compound would be as follows:

Frequency Calculation: Following the geometry optimization of the molecule at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), a frequency calculation is performed. This calculation determines the normal modes of vibration of the molecule.

Frequency Scaling: The calculated vibrational frequencies are often systematically higher than the experimental values due to the approximations inherent in the computational methods and the fact that calculations are typically performed on a single molecule in the gas phase. To account for this, the calculated frequencies are uniformly scaled by a factor specific to the level of theory used.

Assignment of Vibrational Modes: Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or rocking of bonds. The analysis of these motions allows for the assignment of the predicted IR bands to specific functional groups within the molecule. For instance, one would expect to identify characteristic stretching frequencies for the N-H bonds of the amine group, the C-H bonds, the C=N and C=C bonds within the thiazole ring, and the C-Cl bond.

Research on other thiazole derivatives has shown that DFT calculations can accurately predict the vibrational spectra, aiding in the detailed assignment of the experimental IR bands. researchgate.netnih.gov

Hypothetical Data Table for Calculated Vibrational Frequencies:

| Calculated Frequency (cm⁻¹) (Scaled) | Intensity | Vibrational Assignment (Potential Energy Distribution) |

| Value | Value | N-H asymmetric stretch |

| Value | Value | N-H symmetric stretch |

| Value | Value | C-H stretch (thiazole ring) |

| Value | Value | C-H stretch (methylene) |

| Value | Value | C=N stretch (thiazole ring) |

| Value | Value | C=C stretch (thiazole ring) |

| Value | Value | NH₂ scissoring |

| Value | Value | CH₂ scissoring |

| Value | Value | C-N stretch |

| Value | Value | C-Cl stretch |

Note: The values in this table are placeholders and require specific computational results.

Research Applications and Technological Relevance of 4 Chlorothiazol 2 Yl Methanamine and Its Derivatives

Applications in Agrochemical Research and Development

The primary technological relevance of the (4-chlorothiazol-2-yl)methanamine structural family is found in the creation of agricultural chemicals. Its derivatives are integral to the synthesis of both insecticides and herbicides, highlighting the versatility of the chlorothiazole scaffold in designing molecules that interact with diverse biological targets.

Precursor in Neonicotinoid Insecticide Synthesis (e.g., Thiamethoxam, Clothianidin)

A key derivative, 2-chloro-5-chloromethylthiazole (B146395) (CCT), is a pivotal intermediate in the industrial production of second-generation neonicotinoid insecticides, including the widely used products Thiamethoxam and Clothianidin. researchgate.netmdpi.com Neonicotinoids are valued for their high insecticidal activity against a broad spectrum of sucking insect pests, systemic action in plants, and novel mode of action, targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. nih.govnih.gov

The synthesis of Thiamethoxam involves the coupling of 2-chloro-5-chloromethylthiazole with 3-methyl-4-nitroimino-1,3,5-oxadiazinane. researchgate.netnih.gov This reaction is a critical step that joins the two key heterocyclic fragments of the final molecule. nih.gov Similarly, the synthesis of Clothianidin is achieved through the reaction of 2-chloro-5-chloromethylthiazole with various N-substituted nitroguanidines or related precursors. acs.orgmedchemexpress.comnih.gov Patents describe the condensation reaction between CCT and compounds like 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine to form the core structure of Clothianidin. acs.orgmedchemexpress.com The development of efficient manufacturing routes for the CCT intermediate was a crucial breakthrough that enabled the large-scale commercialization of these insecticides. mdpi.com

Table 1: Neonicotinoid Insecticides Derived from the Chlorothiazole Scaffold

| Insecticide | Key Precursor | Target Pests |

|---|---|---|

| Thiamethoxam | 2-chloro-5-chloromethylthiazole | Aphids, Whiteflies, Thrips nih.govnih.gov |

| Clothianidin | 2-chloro-5-chloromethylthiazole | Hemiptera, Thysanoptera, Coleoptera, Lepidoptera, Diptera mdpi.comnih.gov |

Design and Synthesis of Herbicidal Agents

The utility of the chlorothiazole scaffold extends beyond insecticides into the development of novel herbicides. Research has demonstrated that derivatives of this compound are effective platforms for creating compounds with potent herbicidal activity.

A notable example is the synthesis of a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. nih.gov These compounds were specifically designed as inhibitors of Photosystem II (PSII) electron transport, a well-established target for many commercial herbicides. nih.gov The research found that these novel compounds, which incorporate the 2-chloro-5-thiazolyl group, exhibited good to excellent herbicidal activities against various weeds. nih.gov In particular, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate was identified as being highly effective, demonstrating that the 2-cyanoacrylates containing this specific chlorothiazole moiety represent a new class of herbicides with performance comparable to existing analogues. nih.gov

Table 2: Herbicidal Agents Derived from the Chlorothiazole Scaffold

| Compound Class | Example Compound | Mechanism of Action |

|---|

Contributions to Synthetic Organic Methodology Development

Beyond its direct application in agrochemicals, the chlorothiazole core structure contributes to the broader field of synthetic organic chemistry, serving as a versatile tool for creating complex molecules and developing new catalytic systems.

Ligand Design in Catalysis

The thiazole (B1198619) ring is a valuable heterocyclic system for the design of ligands used in transition metal catalysis. researchgate.net The presence of both a nitrogen and a sulfur atom provides two potential coordination sites, allowing thiazole derivatives to act as effective ligands for a variety of metals. researchgate.netnih.gov These ligands have found applications in several types of catalytic reactions.

Thiazole-based ligands are particularly noted for their use in asymmetric catalysis, where chiral ligands are employed to create enantiomerically enriched products. rsc.org For instance, iridium complexes with chiral bidentate phosphine-thiazole ligands have been successfully used as catalysts in the homogeneous asymmetric hydrogenation of alkenes. researchgate.net Furthermore, thiazoline (B8809763) derivatives, which are closely related, also serve as crucial building blocks for chiral ligands in asymmetric synthesis. rsc.org The ability of the thiazole nucleus to coordinate with metals like copper and palladium also makes it relevant for developing catalysts for cross-coupling reactions, which are fundamental for C-C and C-N bond formation. nih.govresearchgate.net

Scaffold for Complex Molecule Construction

A chemical scaffold is a core molecular structure upon which a variety of substituents can be attached to create a library of new compounds. The this compound framework and its derivatives are excellent examples of such a scaffold. nih.govkuey.net Its utility is demonstrated not only by the synthesis of the neonicotinoids and herbicides discussed previously but also in its application in medicinal chemistry. nih.govnih.gov

The thiazole ring is a common structural motif in a large number of biologically active agents, including approved drugs. nih.gov Chemists have used the thiazole scaffold to build novel compounds with potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.govnih.gov For example, new thiazole derivatives have been synthesized and evaluated as potent inhibitors of cancer cell migration and invasion. nih.gov The reactivity of the thiazole ring and its defined stereoelectronic properties make it a reliable and versatile starting point for the construction of diverse and complex molecular architectures. nih.gov

Q & A

Q. What are the recommended synthetic pathways for (4-CHLOROTHIAZOL-2-YL)METHANAMINE, and how can purity be optimized?

Methodological Answer:

- Synthesis Protocol : Adapt methods from analogous thiazole derivatives, such as stepwise functionalization of the thiazole core. For example, use trichlorotriazine as a scaffold for introducing substituents (e.g., chlorination at position 4, followed by aminomethylation at position 2) .

- Optimization : Monitor reaction intermediates via HPLC or LC-MS. Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) improves purity. Validate purity (>95%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the physicochemical properties of this compound be characterized?

Methodological Answer:

- Key Properties : Determine melting point (DSC), solubility (in DMSO, water, or ethanol), and logP (octanol-water partition coefficient) via shake-flask method .

- Spectroscopic Analysis : Use FT-IR to identify functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹). UV-Vis spectroscopy can assess electronic transitions linked to the chlorothiazole moiety .

Q. What analytical techniques are critical for verifying structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign ¹H and ¹³C signals to confirm substitution patterns (e.g., chlorine at C4 vs. C5). Compare with computational predictions (DFT-based chemical shift calculations) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the methanamine group) .

Advanced Research Questions

Q. How can molecular modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Q. What experimental design principles apply to studying the environmental fate of this compound?

Methodological Answer:

- Environmental Stability : Follow protocols from Project INCHEMBIOL :

- Hydrolysis : Expose to aqueous buffers (pH 4–9) at 25–50°C; analyze degradation products via LC-MS.

- Photolysis : Use UV light (λ = 254–365 nm) to assess sunlight-driven degradation.

- Biotic Transformation : Incubate with soil/sediment microbiota; track metabolite formation via GC-MS or ¹H NMR .

Q. How can QSAR models guide the optimization of biological activity for derivatives of this compound?

Methodological Answer:

- QSAR Workflow :

- Generate a library of derivatives (e.g., replace chlorine with other halogens or modify the methanamine group).

- Calculate molecular descriptors (e.g., logP, polar surface area, H-bond donors/acceptors).

- Train models using partial least squares (PLS) regression or machine learning (e.g., random forests) to correlate descriptors with bioactivity data (e.g., IC50 values) .

- Validation : Validate models via leave-one-out cross-validation and external test sets .

Key Considerations for Researchers

- Contradictions in Data : If experimental results (e.g., reaction yields) deviate from computational predictions, re-evaluate solvent effects or catalyst selection .

- Ecological Risk : Prioritize biodegradation studies to assess persistence in aquatic systems, referencing Project INCHEMBIOL’s tiered risk assessment framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.